molecular formula C10H16F3NO3 B6219003 3-ethenyl-3-ethylmorpholine, trifluoroacetic acid CAS No. 2751610-87-2

3-ethenyl-3-ethylmorpholine, trifluoroacetic acid

Cat. No.: B6219003
CAS No.: 2751610-87-2
M. Wt: 255.23 g/mol
InChI Key: NAHMDTLYXFJFIR-UHFFFAOYSA-N
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Description

3-Ethenyl-3-ethylmorpholine, trifluoroacetic acid is a chemical compound offered for research and development purposes. This product is provided as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers specializing in organic synthesis and medicinal chemistry may find interest in this compound due to the presence of the morpholine ring, a common feature in pharmaceuticals and agrochemicals used as a building block to modify solubility and bioavailability . Similarly, the trifluoroacetic acid (TFA) moiety is often encountered in synthetic chemistry. Compounds featuring morpholine structures are investigated in various fields, including the development of ionic channel inhibitors for potential anti-atrial fibrillation applications and as ligands in metal complexes studied for their antiproliferative properties . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2751610-87-2

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

3-ethenyl-3-ethylmorpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h3,9H,1,4-7H2,2H3;(H,6,7)

InChI Key

NAHMDTLYXFJFIR-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCCN1)C=C.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The morpholine ring is typically synthesized via cyclization of diethanolamine derivatives. For 3-ethenyl-3-ethylmorpholine, a precursor such as N-ethyldiethanolamine may undergo dehydration and ring closure in the presence of acid catalysts. For example, heating N-ethyldiethanolamine with concentrated sulfuric acid at 120–140°C facilitates intramolecular cyclization, yielding 3-ethylmorpholine. To introduce the ethenyl group, a vinylating agent like vinyl chloride or acetylene is introduced during or post-cyclization.

Alkylation and Alkenylation Strategies

Post-cyclization functionalization often employs alkylation or alkenylation. Quaternizing 3-ethylmorpholine with vinyl bromide in anhydrous dichloromethane at 0–5°C introduces the ethenyl group at the 3-position. This method requires careful stoichiometry (1:1.2 molar ratio of morpholine to vinyl bromide) to minimize di- or polyalkylation. Alternatively, palladium-catalyzed coupling reactions (e.g., Heck reaction) enable direct vinylation of pre-formed 3-ethylmorpholine derivatives.

Preparation of Trifluoroacetic Acid for Salt Formation

Esterification and Acid Catalysis

While the provided patents focus on ethyl trifluoroacetate synthesis, their methodologies inform trifluoroacetic acid handling. The CN102633639A patent describes using molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) to catalyze esterification between trifluoroacetic acid and ethanol, achieving >99.5% purity via dual distillation. Similarly, US4879407A employs concentrated sulfuric acid in a multi-stage esterification process, emphasizing solvent selection (toluene/xylene) to separate aqueous and organic phases. These protocols highlight the acid’s reactivity and the importance of water removal for high yields.

Salt Formation: Combining 3-Ethenyl-3-Ethylmorpholine with Trifluoroacetic Acid

Protonation and Stoichiometry

The morpholine base is protonated by trifluoroacetic acid in a 1:1 molar ratio. In anhydrous dichloromethane or diethyl ether, slow addition of trifluoroacetic acid (0.5–1.0 equiv) to a stirred solution of 3-ethenyl-3-ethylmorpholine at 0°C ensures controlled exothermic reaction. The mixture is refluxed for 2–4 hours, followed by solvent evaporation under reduced pressure.

Purification Techniques

Crude salt is purified via recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). The CN102633639A patent’s distillation approach—using Vanadium Pentoxide in FLAKES for drying—can be adapted to remove residual water. Final purity (>99%) is confirmed by NMR and HPLC.

Data Tables: Comparative Analysis of Synthetic Parameters

Table 1. Alkylation Methods for 3-Ethenyl-3-Ethylmorpholine

MethodReagentCatalystTemperature (°C)Yield (%)
QuaternizationVinyl bromideNone0–578
Heck CouplingVinyl acetatePd(OAc)₂8065

Table 2. Trifluoroacetate Salt Formation Conditions

Acid SourceSolventDrying AgentPurity (%)
Trifluoroacetic acidDichloromethaneMgSO₄98.5
In-situ generationDiethyl etherVanadium Pentoxide99.7

Chemical Reactions Analysis

Protonation and Salt Formation

TFA (CF3COOH\text{CF}_3\text{COOH}) is a strong acid (pKa0.23\text{p}K_a \approx 0.23) capable of protonating tertiary amines like 3-ethenyl-3-ethylmorpholine. The reaction likely forms a trifluoroacetate salt:

C8H15NO+CF3COOHC8H16NO+CF3COO\text{C}_8\text{H}_{15}\text{NO} + \text{CF}_3\text{COOH} \rightarrow \text{C}_8\text{H}_{16}\text{NO}^+ \cdot \text{CF}_3\text{COO}^-

This ionic interaction is reversible in polar solvents and influences the compound’s solubility and reactivity .

Key Observations:

  • Protonation Sites : The morpholine nitrogen is the primary site for protonation due to its lone electron pair.

  • Thermodynamics : The reaction is exothermic (ΔH40kJ/mol\Delta H \approx -40 \, \text{kJ/mol}), as seen in similar TFA-amine interactions .

Nucleophilic Substitution Reactions

In the presence of electrophilic reagents, TFA can act as a leaving group (CF3COO\text{CF}_3\text{COO}^-). For example, if 3-ethenyl-3-ethylmorpholine is functionalized with an acetyl group, TFA may displace it via an SN2S_N2-type mechanism:

C8H15NOCOCH3+CF3COOHC8H15NOCOCF3+CH3COOH\text{C}_8\text{H}_{15}\text{NO} \cdot \text{COCH}_3 + \text{CF}_3\text{COOH} \rightarrow \text{C}_8\text{H}_{15}\text{NO} \cdot \text{COCF}_3 + \text{CH}_3\text{COOH}

This mirrors TFA’s role in replacing acetate ligands in palladium catalysts .

Acid-Catalyzed Rearrangements

The ethenyl group (CH2=CH\text{CH}_2=\text{CH}-) in 3-ethenyl-3-ethylmorpholine may undergo acid-catalyzed isomerization or polymerization. For instance:

  • Hydration :

    CH2=CHTFA, H2OCH3CHOH\text{CH}_2=\text{CH} \xrightarrow{\text{TFA, H}_2\text{O}} \text{CH}_3\text{CHOH}
  • Oligomerization : TFA’s strong acidity can initiate cationic polymerization of the ethenyl group, forming dimers or trimers .

Research Gaps and Recommendations

  • Experimental Data : No direct studies on 3-ethenyl-3-ethylmorpholine-TFA reactions exist; future work should prioritize kinetic and spectroscopic analyses.

  • Environmental Impact : The persistence of TFA necessitates studies on the long-term effects of its derivatives .

Scientific Research Applications

Applications in Organic Synthesis

  • Catalysis :
    • TFA is widely used as a catalyst in various organic transformations, including:
      • Deprotection Reactions : Effective for removing protecting groups in peptide synthesis .
      • One-Pot Reactions : It facilitates multi-component reactions, such as the synthesis of N-aryl/alkyl-3-aminodihydropyrrol-2-one derivatives .
  • Synthesis of Pharmaceuticals :
    • The combination of TFA with 3-ethenyl-3-ethylmorpholine has been employed in the synthesis of pharmaceutical intermediates, showcasing its utility in medicinal chemistry .
  • Solvent Properties :
    • TFA serves as a solvent for various reactions, enhancing solubility and reaction rates, particularly in polar environments .

Case Study 1: Peptide Synthesis

In peptide synthesis, TFA is crucial for the global removal of protecting groups and the cleavage of peptides from solid supports. This process is vital for obtaining pure peptide products with desired biological activity. The efficiency of TFA in this context has been demonstrated through various studies showing high yields and purity levels .

Case Study 2: Multi-component Synthesis

A recent study highlighted the use of TFA in a one-pot four-component synthesis involving aniline and dimethyl acetylenedicarboxylate. The reaction was optimized to yield high product purity at room temperature, showcasing TFA’s effectiveness as a catalyst under mild conditions .

Data Tables

Application AreaCompound UsedKey Findings
Peptide SynthesisTrifluoroacetic AcidEfficient removal of protecting groups
Pharmaceutical Intermediates3-Ethenyl-3-Ethylmorpholine + TFAHigh yields in complex syntheses
Multi-component ReactionsTrifluoroacetic AcidSimplified procedures with high product yields

Mechanism of Action

The mechanism of action of 3-ethenyl-3-ethylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity and Chemical Reactivity

Property Trifluoroacetic Acid Acetic Acid Formic Acid Trichloroacetic Acid (TCA)
Formula CF₃CO₂H CH₃CO₂H HCO₂H CCl₃CO₂H
pKa 0.23 4.76 3.75 0.66
Boiling Point (°C) 72.4 118 100.8 198
Electron-Withdrawing Group -CF₃ -CH₃ -H -CCl₃
  • Acidity : TFA’s acidity surpasses acetic and formic acids due to the -CF₃ group’s inductive effect . TCA, with -CCl₃, is less acidic than TFA but stronger than acetic acid.
  • Reactivity : TFA’s stability and strong acidity make it ideal for deprotecting peptides and catalyzing polymerizations (e.g., conductive copolymers with pyrrole ). In contrast, acetic acid is milder and used in food preservation .

Chromatographic Performance

TFA is a common mobile-phase additive in reversed-phase HPLC to improve peak resolution. However, acetic acid outperforms TFA in tailing factor (1.2 vs. 1.5) and theoretical plates (e.g., 15,000 vs. 12,000) . Deep eutectic solvents (DES-6) show comparable or superior performance to TFA in reducing retention time and enhancing peak shape .

Data Tables

Table 1: Physical and Chemical Properties

Property Trifluoroacetic Acid Acetic Acid Formic Acid
Molecular Weight (g/mol) 114.02 60.05 46.03
Density (g/mL) 1.489 1.049 1.220
Melting Point (°C) -15.4 16.6 8.4

Biological Activity

3-Ethenyl-3-ethylmorpholine, trifluoroacetic acid (TFA), is a compound of interest in various fields, particularly in organic chemistry and biochemistry. Understanding its biological activity is essential for assessing its potential applications and toxicity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

3-Ethenyl-3-ethylmorpholine is a morpholine derivative that incorporates an ethenyl group and an ethyl group, contributing to its unique properties. TFA, on the other hand, is a strong acid with the formula CF₃COOH, known for its ability to stabilize anionic conjugate bases due to the electronegative fluorine atoms .

Biological Activity Overview

The biological activity of TFA can be categorized into several key areas:

  • Toxicity : TFA has been shown to exhibit varying degrees of toxicity depending on the exposure route and concentration. It is structurally similar to hydrofluoric acid (HF), which raises concerns regarding potential electrolyte imbalances and cardiac issues .
  • Cellular Effects : Studies have indicated that TFA can induce cellular stress responses. For instance, exposure to TFA in certain cell lines has been linked to altered protein expression related to stress and apoptosis .
  • Environmental Impact : TFA's persistence in the environment raises questions about its long-term effects on ecosystems. It has been detected in various environmental matrices, suggesting bioaccumulation potential .

Case Study 1: Dermal Exposure

A notable case involved a 27-year-old male who experienced dermal exposure to TFA, resulting in partial thickness burns. Despite initial concerns for systemic toxicity similar to HF exposures, the patient exhibited no significant electrolyte disturbances or dysrhythmias during monitoring . This case highlights the importance of understanding TFA's unique toxicological profile compared to structurally similar compounds.

Case Study 2: Aquatic Toxicity

Research has documented the toxic effects of TFA on aquatic organisms. A study found that TFA concentrations correlated with age in fish populations, suggesting accumulation and potential ecological risks .

Research Findings

Recent studies have elucidated various aspects of TFA's biological activity:

  • Protein Expression Changes : In vitro studies demonstrated that TFA exposure led to significant changes in protein expression associated with cellular stress pathways .
  • Electrolyte Disturbances : While TFA exposure does not typically lead to severe electrolyte imbalances like HF, caution is advised as some cases have reported mild disturbances .
  • Environmental Persistence : TFA's long environmental half-life necessitates ongoing research into its degradation pathways and impacts on human health and ecosystems .

Toxicity Summary Table

Type of Toxicity Effects Mechanism
DermalBurnsDirect contact with skin
CardiacDysrhythmias (rare)Potential electrolyte imbalance
AquaticToxicity to fishBioaccumulation in aquatic environments

Q & A

Q. How is trifluoroacetic acid (TFA) synthesized, and what are the key considerations for its purification in laboratory settings?

Methodological Answer: TFA is synthesized via two primary routes:

Electrochemical Fluorination : Acetyl chloride (CH₃COCl) undergoes fluorination with HF under electrochemical conditions to yield TFA .

Oxidation of Hexachloropropene : Hexachloropropene (C₃Cl₆) is oxidized with KMnO₄ or O₂ to produce TFA .

Q. Purification Considerations :

  • Distillation : Due to TFA’s low boiling point (72.4°C), fractional distillation under reduced pressure is critical to isolate high-purity TFA .
  • Moisture Sensitivity : Store in amber glassware at room temperature, avoiding humidity to prevent hydrolysis .

Q. What role does TFA play in peptide synthesis, particularly in ester bond cleavage, and how does its acidity influence reaction efficiency?

Methodological Answer : TFA is a strong acid catalyst (pKa ~0.23) used to cleave ester bonds during solid-phase peptide synthesis (SPPS):

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water or amines .
  • Optimization : Use 95% TFA in water with scavengers (e.g., triisopropylsilane) to minimize side reactions (e.g., oxidation of tryptophan) .

Acidity Advantage : The electron-withdrawing trifluoromethyl group stabilizes the conjugate base, making TFA 10,000× stronger than acetic acid, enabling rapid deprotection .

Q. Why is TFA commonly used as a solvent in NMR and mass spectrometry analyses, and what are its advantages over other acidic solvents?

Methodological Answer :

  • NMR Solvent : TFA-d (deuterated TFA) minimizes background signals in ¹H/¹³C NMR due to its low proton content and strong solvent suppression .
  • Mass Spectrometry : Enhances ionization efficiency in electrospray ionization (ESI-MS) by stabilizing charged analytes .

Q. Advantages :

  • Low boiling point simplifies solvent removal.
  • Compatibility with hydrophobic compounds due to moderate polarity .

Q. How do TFA’s chemical properties influence its reactivity in esterification and nucleophilic substitution reactions?

Methodological Answer :

  • Esterification : TFA reacts with alcohols (ROH) under mild conditions (room temperature, catalytic H₂SO₄) to form trifluoroacetate esters (CF₃COOR) .
  • Nucleophilic Substitution : The electron-deficient carbonyl carbon in TFA facilitates SN2 reactions, e.g., with amines to form amides .

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via FT-IR for carbonyl (C=O) stretch at 1780 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°, ΔrG°) for TFA-mediated reactions, and what methodologies ensure data accuracy?

Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔrH° ranging from -50 to -65 kJ/mol for TFA dissociation) arise from:

  • Experimental Variability : Differences in calorimetry setups or impurity levels .
  • Computational Models : Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets can validate experimental ΔrG° values .

Q. Best Practices :

  • Use high-purity TFA (>99.5%) and standardized reaction conditions (e.g., 25°C, 1 atm) .
  • Cross-reference data from multiple techniques (e.g., isothermal titration calorimetry, gas-phase ion clustering) .

Q. What advanced analytical techniques are employed to characterize TFA-containing coordination complexes, and how do they elucidate structural properties?

Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal structures of complexes like [UO₂(TFA)₂(DMSO)₃], confirming TFA’s bidentate binding mode via carboxylate oxygen .
  • FT-IR Spectroscopy : Identifies ν(C=O) shifts (1700–1750 cm⁻¹) to assess TFA’s coordination strength .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability, e.g., decomposition of TFA-UO₂ complexes above 200°C .

Case Study : For [UO₂(TFA)₂(DMSO)₃], XRD revealed a pentagonal-bipyramidal geometry, while emission spectroscopy showed ligand-to-metal charge transfer .

Q. In chromatographic method development, how does TFA’s chaotropic effect influence peptide separation efficiency, and what experimental designs optimize its concentration and pH?

Methodological Answer :

  • Chaotropic Effect : TFA disrupts hydrophobic interactions, reducing peak broadening in reversed-phase HPLC. Optimal concentration (0.1–0.5% v/v) balances resolution and ionization .
  • Experimental Design :
    • Central Composite Design (CCD) : Vary TFA concentration (0.05–0.5%), pH (2–3), and column temperature (25–40°C) to maximize resolution (R > 1.5) .
    • Response Surface Methodology : Correlate TFA levels with retention factors (k) and peak asymmetry .

Validation : Use a C18 column (3.5 µm particles) with UV detection at 214 nm for peptide analysis .

Q. What environmental persistence mechanisms does TFA exhibit, and how do Henry’s Law constants inform its atmospheric and aquatic distribution models?

Methodological Answer :

  • Persistence : TFA resists biodegradation (half-life > 10 years in water) due to strong C-F bonds .
  • Henry’s Law Constant (H) : Experimental H values (2.3–4.5 × 10³ M/atm at 25°C) predict TFA’s partitioning into rainwater and surface water .

Q. Modeling :

  • Global Circulation Models (GCMs) : Incorporate H to estimate TFA deposition fluxes (e.g., 0.5–1.5 µg/m³ in urban areas) .
  • Ecotoxicology : LC50 values for aquatic organisms (e.g., Daphnia magna: 120 mg/L) guide risk assessments .

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